molecular formula C10H7Cl2NO2 B8295838 3-Cyano-3-(3,4-dichlorophenyl)propionic acid CAS No. 176044-72-7

3-Cyano-3-(3,4-dichlorophenyl)propionic acid

Cat. No.: B8295838
CAS No.: 176044-72-7
M. Wt: 244.07 g/mol
InChI Key: UZSGNCYEUGJVLO-UHFFFAOYSA-N
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Description

3-Cyano-3-(3,4-dichlorophenyl)propionic acid is a useful research compound. Its molecular formula is C10H7Cl2NO2 and its molecular weight is 244.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

176044-72-7

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

3-cyano-3-(3,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C10H7Cl2NO2/c11-8-2-1-6(3-9(8)12)7(5-13)4-10(14)15/h1-3,7H,4H2,(H,14,15)

InChI Key

UZSGNCYEUGJVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)C#N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 18.6 g (0.10 mol) of 3,4-dichlorophenylacetonitrile and 12 g (1.03 mol) of dry sodium chloroacetate is reacted for 5 hours at room temperature in 150 ml of dry dimethyl sulfoxide, in the presence of 0.5 g (1.05 mol) of sodium tert-butylate. After the reaction, the reaction mixture is poured into 1 liter of iced water and acidified to pH<3 with hydrochloric acid. The cyanoacid is extracted with ethyl acetate, which is washed to pH>3, dried over magnesium sulfate and concentrated to dryness. The residue is solidified in 1,2-dichloroethane to give 16.1 g of the expected compound (III), which is characterized by proton NMR.
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18.6 g
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12 g
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sodium tert-butylate
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0.5 g
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150 mL
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Synthesis routes and methods II

Procedure details

3-Cyano-3-(3,4-dichlorophenyl)propionic acid (III) is prepared by reacting sodium chloroacetate with 3,4-dichlorophenylacetonitrile (II), for example in liquid ammonia in the presence of sodium amide according to the technique of A. G. CHIGAREV and D. V. IOFFE, Zh. Org. Khim. 3, 85-8 (1967), or in the presence of another very strong base such as sodium or potassium tert-butylate in liquid ammonia at -33° C. or in anhydrous dimethyl sulfoxide at room temperature. The yield of 3-cyano-3-(3,4-dichlorophenyl)propionic acid isolated is 74 to 78%, but it is even better if the product is not isolated, because it suffices to react it with D-(-)-N-methylglucamine, an inexpensive industrial product obtained from D-glucose and methylamine (KARRER, HERKENRATH--Helv. Chim. Acta, 20, 37 (1937)), in order to crystallize all the racemic cyanoacid (III) in the form of the salt of the levorotatory acid. The yield is excellent, being 190% based on the levorotatory enantiomer contained in the racemate (III). The crystallization solvent can be methanol, ethanol, Cellosolve® or any other suitable solvent. The resolution temperature is between the boiling point of the solvent and 0° C. The N-methylglucamine must be present in at least the stoichiometric amount. It is preferably used in slight excess.
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Synthesis routes and methods III

Procedure details

A mixture of 93 g (0.50 mol) of 3,4-dichlorophenylacetonitrile and 64 g (0.55 mol) of sodium chloroacetate is reacted for 4 hours at -33° C. in 500 ml of liquid ammonia, in the presence of 21 g (0.54 mol) of sodium amide. After evaporation of the ammonia, the residue is taken up with water and then with isopropyl ether and is acidified to pH<3 with hydrochloric acid. The organic phase is washed with water to pH>3, separated off by decantation, dried over magnesium sulfate and concentrated to dryness. The residue is solidified in toluene and characterized by proton NMR. M.p.=106° C.
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93 g
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64 g
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21 g
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liquid
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500 mL
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